molecular formula C17H24N2O5 B6322327 Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate CAS No. 1203566-76-0

Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate

Cat. No.: B6322327
CAS No.: 1203566-76-0
M. Wt: 336.4 g/mol
InChI Key: CMXBVXJSFDXHTE-ZIAGYGMSSA-N
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Description

Benzyl (3R,4R)-3-(t-butoxycarbonylamino)-4-hydroxy-pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.16852187 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Conformationally Restricted Analogs

The chemical compound has been utilized in the synthesis of conformationally restricted analogs, such as a precursor for pregabalin analogs. Galeazzi et al. (2003) described a method involving the alkylation of 4-benzyloxymethyl pyrrolidin-2-one, leading to the synthesis of a pregabalin analog with potential pharmaceutical applications (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003). This process demonstrates the compound's role in generating new therapeutic agents through structural modification.

Asymmetric Synthesis of Pyrrolidine Azasugars

Huang Pei-qiang (2011) reported the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars, starting from a similar benzyl protected pyrrolidine derivative. This synthesis pathway highlights the compound's importance in creating complex sugar analogs with potential bioactivity (Huang Pei-qiang, 2011).

Enantioselective Synthesis for CCR2 Antagonists

Campbell et al. (2009) described the enantioselective synthesis of a benzyl protected pyrrolidine derivative as an essential intermediate for a series of potent CCR2 antagonists. The study showcases the compound's utility in developing targeted therapies for inflammatory conditions (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Development of Chiral Pyrrolidines

Orena et al. (2003) developed a stereoselective approach to synthesize 3,4-trans-disubstituted pyrrolidin-2-ones and pyrrolidines, leading to the synthesis of (3R,4R)-4-benzyl-3-pyrrolidinecarboxylic acid. This research illustrates the compound's role in producing chiral pyrrolidines, which are valuable scaffolds in medicinal chemistry (Orena, Galeazzi, Martelli, Mobbili, & Panagiotaki, 2003).

Synthesis of Polyhydroxylated Pyrrolidines

Izquierdo et al. (2007) utilized a similar compound in the synthesis of new tri-orthogonally protected 2,5-dideoxy-2,5-iminohexitols from D-fructose, highlighting its application in the synthesis of polyhydroxylated pyrrolidines with potential biological activity (Izquierdo, Plaza, & Yáñez, 2007).

Properties

IUPAC Name

benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXBVXJSFDXHTE-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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